

Isotopic Purity of Glycine-13C2,15N,d2: A Technical Guide

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Compound of Interest

Compound Name: Glycine-13C2,15N,d2

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth analysis of the isotopic purity of **Glycine-13C2,15N,d2**, a stable isotope-labeled amino acid crucial for a variety of research applications. This document outlines the quantitative specifications of this compound, details the experimental protocols used to verify its isotopic enrichment, and illustrates its application in key biological pathways.

Quantitative Data on Isotopic Purity

The isotopic purity of **Glycine-13C2,15N,d2** is a critical parameter for ensuring the accuracy and reliability of experimental results. The data presented below is a summary of typical specifications from commercial suppliers. It is important to always refer to the certificate of analysis provided with a specific batch for precise values.

Parameter	Specification	Supplier Example
Isotopic Enrichment		
¹³ C	≥ 99 atom %	Cambridge Isotope Laboratories, Inc.[1], Eurisotop[2]
¹⁵ N	≥ 98 atom %	Cambridge Isotope Laboratories, Inc.[1], Eurisotop[2]
Deuterium (d)	≥ 98 atom %	Cambridge Isotope Laboratories, Inc.[1], Eurisotop
Chemical Purity	≥ 98%	Cambridge Isotope Laboratories, Inc.

Experimental Protocols for Determining Isotopic Purity

The determination of isotopic enrichment and purity of **Glycine-¹³C₂,¹⁵N,d₂** is primarily achieved through two powerful analytical techniques: Mass Spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy.

Mass Spectrometry Protocol for Isotopic Enrichment Analysis

Mass spectrometry is a fundamental technique for determining the isotopic enrichment of labeled compounds by measuring the mass-to-charge ratio of ions.

Methodology:

- Sample Preparation:
 - A known quantity of **Glycine-¹³C₂,¹⁵N,d₂** is dissolved in a suitable solvent, typically a mixture of water and an organic solvent like acetonitrile or methanol.

- For analysis by Gas Chromatography-Mass Spectrometry (GC-MS), the glycine is often derivatized to increase its volatility. A common derivatization procedure involves esterification followed by trifluoroacetylation.
- Instrumentation:
 - A high-resolution mass spectrometer, such as a Time-of-Flight (TOF), Orbitrap, or Fourier Transform Ion Cyclotron Resonance (FT-ICR) instrument, is used to resolve the isotopologues.
 - The sample is introduced into the mass spectrometer via an appropriate ionization source, such as Electrospray Ionization (ESI) for Liquid Chromatography-Mass Spectrometry (LC-MS) or Electron Ionization (EI) for GC-MS.
- Data Acquisition:
 - The mass spectrometer is operated in full scan mode to acquire the mass spectrum of the molecular ion of glycine.
 - The instrument is calibrated using a known standard to ensure high mass accuracy.
- Data Analysis:
 - The acquired mass spectrum will show a cluster of peaks corresponding to the different isotopologues of glycine.
 - The relative abundance of each isotopologue is determined by integrating the area of its corresponding peak.
 - The isotopic enrichment is calculated by comparing the intensity of the fully labeled molecule ($M+5$) to the sum of intensities of all isotopologues.
 - Corrections for the natural abundance of isotopes (e.g., ^{13}C , ^{15}N , ^2H) in the unlabeled portion of the molecule must be applied for accurate quantification.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Protocol for Isotopic Purity

NMR spectroscopy provides detailed structural information and can be used to confirm the position of the isotopic labels and assess the overall purity of the compound.

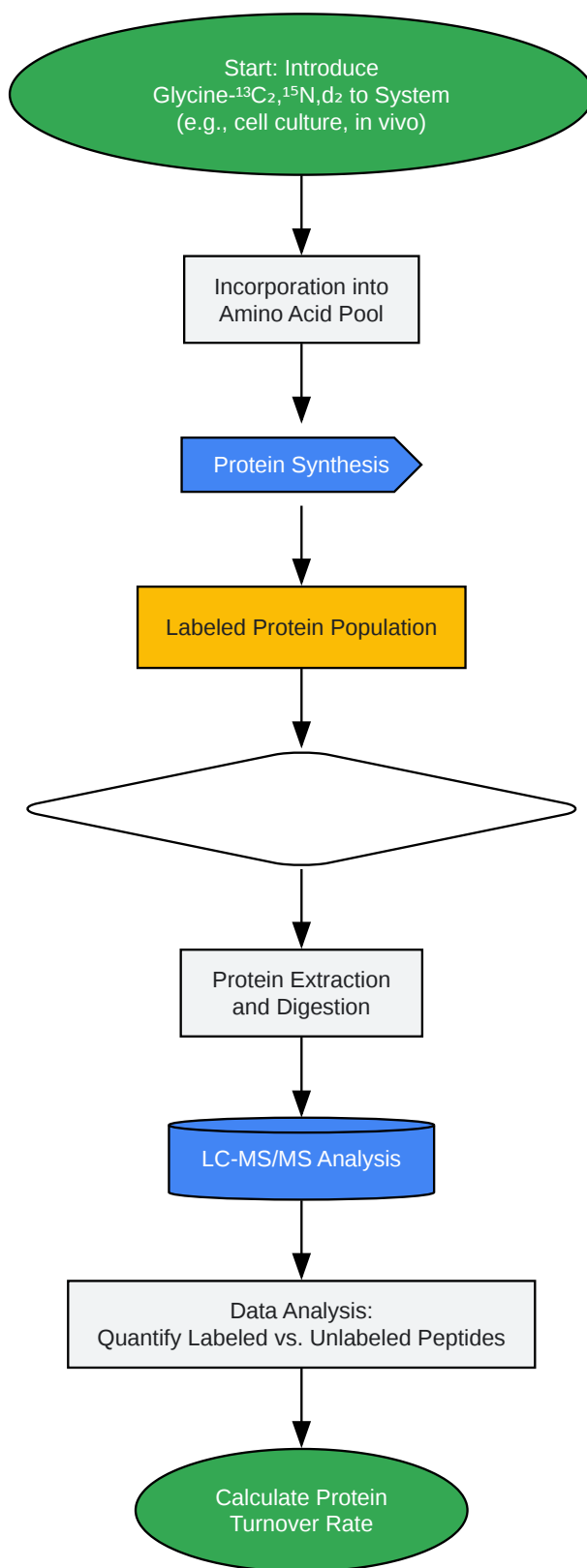
Methodology:

- Sample Preparation:
 - A few milligrams of **Glycine-13C2,15N,d2** are dissolved in a deuterated solvent, typically deuterium oxide (D₂O).
 - A known internal standard, such as DSS (4,4-dimethyl-4-silapentane-1-sulfonic acid), may be added for chemical shift referencing and quantification.
- Instrumentation:
 - A high-field NMR spectrometer (e.g., 400 MHz or higher) is used to acquire the spectra.
- Data Acquisition:
 - ¹H NMR: A standard one-dimensional proton NMR spectrum is acquired. Due to the deuteration at the α-carbon, the corresponding proton signal will be absent or significantly reduced, confirming the high level of deuteration.
 - ¹³C NMR: A proton-decoupled ¹³C NMR spectrum is acquired. The presence of two strong signals corresponding to the carboxyl and α-carbon, and the absence of significant signals at the natural abundance chemical shifts, confirms the high ¹³C enrichment. The coupling between the two ¹³C nuclei can also be observed.
 - ¹⁵N NMR: A one-dimensional ¹⁵N NMR spectrum can be acquired to confirm the enrichment of the nitrogen atom.
- Data Analysis:
 - The isotopic purity is determined by integrating the signals of the labeled species and comparing them to any residual signals from unlabeled or partially labeled molecules.
 - The chemical shifts and coupling patterns are compared to reference spectra to confirm the chemical identity and structure of the glycine molecule.

Glycine Cleavage System Metabolic Pathway

Protein Turnover Analysis

Stable isotope-labeled amino acids are widely used to measure the rates of protein synthesis and degradation. **Glycine- $^{13}\text{C}_2$, ^{15}N , d_2** can serve as a tracer in these studies.



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References

- 1. Glycine ($\text{C}_2\text{H}_5\text{NO}_2$, 97-99%; 2,2-D $_2$, 97-99%; $\text{C}_2\text{H}_5\text{N}$, 97-99%) - Cambridge Isotope Laboratories, CDNLM-6799-0.25 [isotope.com]
- 2. GLYCINE | Eurisotop [eurisotop.com]
- To cite this document: BenchChem. [Isotopic Purity of Glycine- $^{13}\text{C}_2,^{15}\text{N},\text{d}_2$: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b12056177#isotopic-purity-of-glycine-13c2-15n-d2\]](https://www.benchchem.com/product/b12056177#isotopic-purity-of-glycine-13c2-15n-d2)

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